N'-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide
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Overview
Description
N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide is a synthetic organic compound that features a sulfonyl group, a hydroxyphenyl group, and a benzenecarboximidamide moiety. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzenecarboximidamide core: This can be achieved by reacting benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the sulfonyl group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide would depend on its specific interactions with biological targets. Generally, compounds with sulfonyl and hydroxyphenyl groups can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorobenzenesulfonyl)-N-(4-hydroxyphenyl)benzenecarboximidamide: can be compared with other sulfonyl-containing compounds, hydroxyphenyl derivatives, and benzenecarboximidamides.
Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced binding affinity to certain biological targets or improved chemical stability.
List of Similar Compounds
Sulfonyl derivatives: Sulfonamides, sulfonylureas.
Hydroxyphenyl derivatives: Phenols, catechols.
Benzenecarboximidamides: Benzamides, anilides.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-6-12-18(13-7-15)26(24,25)22-19(14-4-2-1-3-5-14)21-16-8-10-17(23)11-9-16/h1-13,23H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJYMIVJUMZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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